molecular formula C14H27NO6 B12096432 N-[2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B12096432
M. Wt: 305.37 g/mol
InChI Key: PYQSNDGHZWMGCA-UHFFFAOYSA-N
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Description

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant with the molecular formula C14H27NO6 and a molecular weight of 305.37 g/mol . This compound is known for its applications in various biochemical and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with hexanol under acidic conditions. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate. The product is then purified through column chromatography to achieve high purity .

Industrial Production Methods

Industrial production of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often dried by centrifugal evaporation from an aqueous solution and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, facilitating the delivery of active molecules into cells. It also interacts with glycan-binding proteins, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside stands out due to its hexyl group, which enhances its hydrophobic interactions and surfactant properties. This makes it particularly useful in applications requiring strong membrane interactions and emulsification .

Properties

IUPAC Name

N-[2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO6/c1-3-4-5-6-7-20-14-11(15-9(2)17)13(19)12(18)10(8-16)21-14/h10-14,16,18-19H,3-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQSNDGHZWMGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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